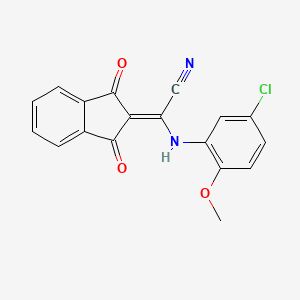
2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Descripción
Compound “2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” is a chemical entity with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-24-15-7-6-10(19)8-13(15)21-14(9-20)16-17(22)11-4-2-3-5-12(11)18(16)23/h2-8,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTUXFPGOLVLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” involves multiple steps, including the use of specific reagents and catalysts. The preparation methods typically include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction parameters such as temperature, pressure, and pH.
Quality control: Rigorous testing to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Compound “2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents to form different derivatives.
Substitution: Replacement of specific functional groups with other groups under controlled conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Compound “2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” involves its interaction with specific molecular targets and pathways. This includes:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar reactivity profile but varies in its biological activity.
Compound C: Exhibits similar physical properties but is used in different applications.
Uniqueness: Compound “2-(5-chloro-2-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile” stands out due to its unique combination of structural features and reactivity, making it a versatile compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


